![molecular formula C8H18O2Si B14635503 Methyl 3-[ethyl(dimethyl)silyl]propanoate CAS No. 52198-02-4](/img/structure/B14635503.png)
Methyl 3-[ethyl(dimethyl)silyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[ethyl(dimethyl)silyl]propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[ethyl(dimethyl)silyl]propanoate typically involves the esterification of 3-[ethyl(dimethyl)silyl]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-[ethyl(dimethyl)silyl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Major Products Formed
Hydrolysis: 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.
Reduction: 3-[ethyl(dimethyl)silyl]propanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The ester group can undergo hydrolysis, releasing the active 3-[ethyl(dimethyl)silyl]propanoic acid, which can then interact with biological targets.
類似化合物との比較
Similar Compounds
- Methyl 3-(dimethylamino)propanoate
- Ethyl propanoate
- Methyl acetate
Uniqueness
Methyl 3-[ethyl(dimethyl)silyl]propanoate is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to other esters. The silicon atom enhances the compound’s stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
52198-02-4 |
|---|---|
分子式 |
C8H18O2Si |
分子量 |
174.31 g/mol |
IUPAC名 |
methyl 3-[ethyl(dimethyl)silyl]propanoate |
InChI |
InChI=1S/C8H18O2Si/c1-5-11(3,4)7-6-8(9)10-2/h5-7H2,1-4H3 |
InChIキー |
MXNUSWGVSNYDFR-UHFFFAOYSA-N |
正規SMILES |
CC[Si](C)(C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


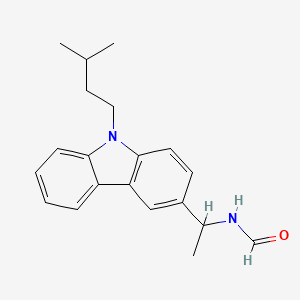
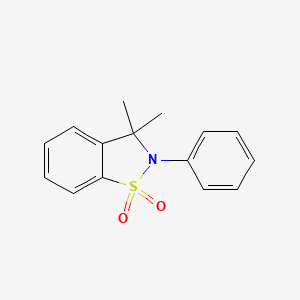
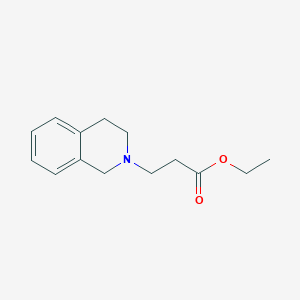
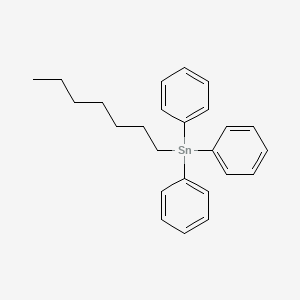
![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
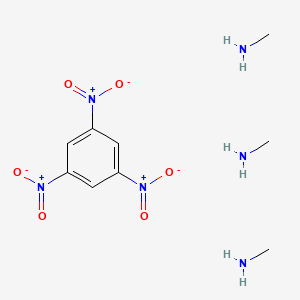
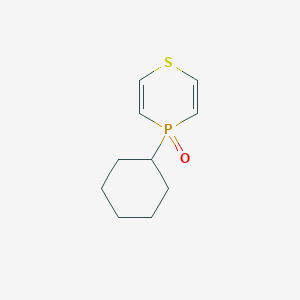
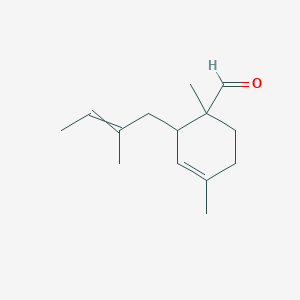
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
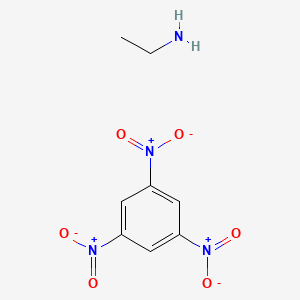
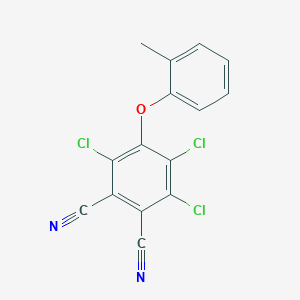
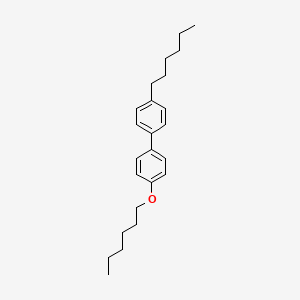
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
